N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The presence of the difluorophenyl group enhances its chemical stability and biological activity, making it a promising candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of 3,4-difluoroaniline with pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of fluorescent dyes and materials for optical applications.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.
Uniqueness
N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to the presence of the difluorophenyl group, which enhances its chemical stability and biological activity. This makes it a more potent inhibitor compared to its analogs .
Properties
Molecular Formula |
C13H8F2N4O |
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Molecular Weight |
274.23 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H8F2N4O/c14-9-3-2-8(6-10(9)15)17-13(20)11-7-12-16-4-1-5-19(12)18-11/h1-7H,(H,17,20) |
InChI Key |
ROKDNLZSTMARGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)F)N=C1 |
Origin of Product |
United States |
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